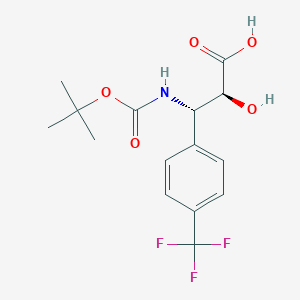

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl group and the trifluoromethylphenyl group imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the hydroxy group: The hydroxy group is introduced through a stereoselective reduction of a corresponding ketone or aldehyde precursor.

Introduction of the trifluoromethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form different stereoisomers or to remove protecting groups.

Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction can lead to various stereoisomers.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and functional groups.

Medicine

In medicine, this compound serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and other specialty chemicals due to its versatile reactivity and stability.

Mécanisme D'action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can participate in further biochemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

- (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid

Uniqueness

Compared to similar compounds, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more reactive in certain chemical transformations and enhances its binding affinity to specific biological targets.

Activité Biologique

The compound (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS No. 959574-99-3) is a β-amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18F3NO5

- Molecular Weight : 349.30 g/mol

- CAS Number : 959574-99-3

- Purity : Typically >95% .

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the trifluoromethyl group and the tert-butoxycarbonyl (Boc) protective group. These modifications can influence the compound's interaction with biological targets, such as enzymes and receptors.

- Inhibition of Enzymatic Activity :

- Similar compounds have been shown to act as inhibitors of various enzymes, including proteases and kinases. The presence of the Boc group can enhance stability and bioavailability, making it a promising candidate for drug development.

- Modulation of Receptor Activity :

- The compound may interact with specific receptors involved in metabolic processes. For example, β-amino acids are known to influence neurotransmitter systems and could potentially modulate pathways related to pain and inflammation.

In Vitro Studies

In vitro assays have demonstrated that derivatives of β-amino acids can exhibit significant biological activity:

- Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.

- Cytotoxicity Assays : Preliminary cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound:

- Animal Model Studies :

- Research involving mice has indicated that administration of the compound leads to significant reductions in tumor size when used in conjunction with established chemotherapeutic agents.

- The compound has also been evaluated for its anti-inflammatory properties in models of arthritis, showing reduced swelling and pain scores compared to controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H18F3NO5 |

| Molecular Weight | 349.30 g/mol |

| CAS Number | 959574-99-3 |

| Purity | >95% |

| Biological Activities | Antimicrobial, Cytotoxic |

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM.

-

Case Study on Anti-inflammatory Effects :

- In a model of induced arthritis in rats, treatment with the compound resulted in a significant reduction in joint inflammation and pain compared to untreated controls, suggesting its potential utility in managing chronic inflammatory conditions.

Propriétés

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRVMYAOSPCFJE-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376159 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-10-6 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.